molecular formula C9H9BrN4O B8169806 5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Cat. No.: B8169806
M. Wt: 269.10 g/mol
InChI Key: BOEINPDGSPEVRO-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the nitrogen atom, and a carboxamide group at the 3rd position of the pyrazolo[3,4-b]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine.

    Protection and Functionalization: The intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, triggering downstream signaling pathways that affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is unique due to the presence of the bromine atom, ethyl group, and carboxamide group, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its versatility in chemical reactions .

Properties

IUPAC Name

5-bromo-N-ethyl-2H-pyrazolo[3,4-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-2-11-9(15)7-6-3-5(10)4-12-8(6)14-13-7/h3-4H,2H2,1H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEINPDGSPEVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C2C=C(C=NC2=NN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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